molecular formula C25H24N4O5S2 B2855175 Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-04-1

Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2855175
CAS No.: 361174-04-1
M. Wt: 524.61
InChI Key: OGSBGCNIHRUAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with an ethyl carboxylate group and a sulfonamide-linked phenyl ring. The phenyl group is further functionalized with a naphtho[1,2-d]thiazole carbamoyl moiety. This structure combines aromatic, heterocyclic, and sulfonamide components, which are common in pharmacologically active molecules.

Properties

IUPAC Name

ethyl 4-[4-(benzo[e][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-22-20-6-4-3-5-17(20)9-12-21(22)35-24/h3-12H,2,13-16H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBGCNIHRUAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are KCa3.1 and KCa2.3 in vascular endothelial cells. These are potassium channels that play a crucial role in maintaining the membrane potential and regulating cellular processes.

Biochemical Pathways

The compound’s action on KCa3.1 and KCa2.3 affects the biochemical pathways involved in vasodilation. The stimulation of these channels leads to hyperpolarization of the cell membrane, which in turn causes the relaxation of vascular smooth muscle cells and vasodilation.

Pharmacokinetics

The compound has good pharmacokinetic properties. It potentiates native KCa3.1 and KCa2.3 in murine carotid endothelium with EC50 values of 225 nM and 1.6 μM for KCa3.1 and KCa2.3, respectively. This suggests that the compound has a high affinity for its targets, which could contribute to its bioavailability.

Result of Action

The result of the compound’s action is the potentiation of EDHF-type vasodilations and a decrease in blood pressure. This could have potential therapeutic applications in conditions characterized by high blood pressure or impaired vasodilation.

Biological Activity

Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Naphtho[1,2-d]thiazole moiety : This is achieved through the reaction of naphthalene derivatives with thiazole precursors.
  • Sulfonylation : The introduction of a sulfonyl group onto the phenyl ring is performed using sulfonyl chlorides.
  • Piperazine Derivation : Piperazine is reacted with carboxylic acid derivatives to form the piperazine ring.
  • Final Coupling : The final product is obtained by coupling the piperazine derivative with the naphtho[1,2-d]thiazole sulfonamide.

The overall reaction can be summarized as follows:

Naphtho 1 2 d thiazole+Phenylsulfonyl chloride+Piperazine derivativeEthyl 4 4 naphtho 1 2 d thiazol 2 ylcarbamoyl phenyl sulfonyl piperazine 1 carboxylate\text{Naphtho 1 2 d thiazole}+\text{Phenylsulfonyl chloride}+\text{Piperazine derivative}\rightarrow \text{Ethyl 4 4 naphtho 1 2 d thiazol 2 ylcarbamoyl phenyl sulfonyl piperazine 1 carboxylate}

Anticonvulsant Activity

Research indicates that derivatives of naphtho[1,2-d]thiazole exhibit significant anticonvulsant properties. A study on similar compounds demonstrated their efficacy in reducing seizure activity in animal models through various tests such as maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures. The biochemical analysis suggested that these compounds may modulate oxidative stress markers, thus providing neuroprotective effects against convulsions .

Antitumor Activity

Another area of interest is the antitumor potential of naphtho[1,2-d]thiazole derivatives. Some studies have reported that compounds with similar structural features can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Mechanistic Insights

The biological activities of these compounds are often linked to their ability to interact with specific biological targets:

  • Receptor Modulation : Compounds may act as ligands for various receptors involved in neurotransmission and cell growth.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes that play critical roles in cancer progression and seizure activity.

Study 1: Anticonvulsant Activity Evaluation

In a controlled study, a series of naphtho[1,2-d]thiazole derivatives were administered to mice. The results indicated that compounds with halogen substitutions at specific positions on the phenyl ring exhibited enhanced anticonvulsant activity compared to non-substituted analogs. The protective effects were attributed to reduced lipid peroxidation and increased antioxidant enzyme levels in the brain .

Study 2: Antitumor Efficacy in Cell Lines

A series of experiments evaluated the cytotoxic effects of naphtho[1,2-d]thiazole derivatives on various cancer cell lines (e.g., breast and lung cancer). The results showed that these compounds significantly inhibited cell viability and triggered apoptosis through caspase activation pathways. Notably, the presence of electron-withdrawing groups enhanced their efficacy .

Comparison with Similar Compounds

Sulfonyl-Piperazine-Benzothiazinone Derivatives

  • Example : 2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one .
  • Synthesis: Reacting a benzothiazinone precursor with piperazine hexahydrate in ethanol.
  • Structural Difference: Replaces the naphthothiazole-carbamoyl-phenyl group with a nitro-trifluoromethyl-benzothiazinone moiety.
  • Implications: The benzothiazinone core is associated with antitubercular activity (Makarov et al., 2014), whereas the naphthothiazole group in the target compound may target different pathways, such as kinase inhibition or DNA intercalation.

1-Arylsulfonyl-4-Phenylpiperazine Derivatives

  • Example : 1-Arylsulfonyl-4-phenylpiperazines evaluated for enzyme inhibition .
  • Synthesis : Coupling aryl sulfonyl chlorides with 4-phenylpiperazine.
  • Structural Difference : Lacks the ethyl carboxylate and naphthothiazole-carbamoyl groups but retains the sulfonyl-piperazine core.

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives

  • Example : Fluorobenzyl-piperazine analogues targeting tyrosine kinases .
  • Synthesis : Acylation of 1-(4-fluorobenzyl)piperazine with benzoyl chlorides.
  • Structural Difference: Replaces the sulfonyl-phenyl group with a fluorobenzyl-methanone moiety.
  • Implications : The fluorobenzyl group enhances lipophilicity and blood-brain barrier penetration, whereas the sulfonyl group in the target compound may improve metabolic stability.

Key Research Findings

  • Sulfonamide Linkage : The sulfonyl group in the target compound and analogues enhances binding to hydrophobic pockets in enzymes or receptors due to its electron-withdrawing nature .
  • Naphthothiazole vs. Benzothiazinone: The naphthothiazole’s extended aromatic system may improve DNA intercalation or protein binding compared to benzothiazinone’s nitro group, which is critical for antimycobacterial activity .

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation : Cyclization of precursors (e.g., naphtho[1,2-d]thiazol-2-amine) using reagents like Lawesson’s reagent or thiourea derivatives under reflux conditions .
  • Sulfonylation : Coupling the thiazole moiety to a sulfonyl chloride-functionalized phenyl group, requiring anhydrous solvents (e.g., DCM) and bases (e.g., triethylamine) to neutralize HCl byproducts .
  • Piperazine Carboxylation : Ethyl chloroformate is used to introduce the carboxylate ester group, with temperature control (<0°C to room temperature) to minimize side reactions .
    Critical Conditions : Solvent choice (e.g., DMF for polar intermediates), reaction time optimization (monitored via TLC/HPLC), and purification via column chromatography or recrystallization .

Basic: How is the compound structurally characterized, and what analytical techniques are essential for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm functional groups (e.g., sulfonyl, piperazine) and regiochemistry of the naphthothiazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~500–550 g/mol range for similar compounds) and fragmentation patterns .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; mobile phases often combine methanol/water with phosphate buffers .
    Note : Differential Scanning Calorimetry (DSC) may assess crystallinity and thermal stability .

Advanced: How can reaction yields be optimized while minimizing side products during sulfonylation and carbamoylation steps?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic sulfonylation, reducing decomposition .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation kinetics, improving yields from ~60% to >85% .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, allowing dynamic adjustment of reagent stoichiometry .
    Data Contradiction : Discrepancies in reported yields (e.g., 50–90%) may arise from trace moisture; rigorous drying of solvents/solid precursors is critical .

Advanced: How can researchers resolve contradictory biological activity data (e.g., IC₅₀ variability) in enzyme inhibition assays?

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to distinguish direct inhibition from cytotoxicity .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) quantifies target interaction kinetics (kₐₙ/kₒff) to confirm specificity .
  • Metabolite Screening : LC-MS/MS identifies potential off-target metabolites (e.g., piperazine ring oxidation products) that may interfere with activity .
    Case Study : Inconsistent IC₅₀ values for similar thiazole derivatives were traced to assay pH affecting sulfonamide protonation; buffer optimization resolved discrepancies .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, prioritizing targets like tyrosine kinases due to sulfonamide-ATP pocket interactions .
  • MD Simulations : GROMACS-based simulations (50–100 ns) assess stability of ligand-receptor complexes; RMSD/RMSF metrics validate binding .
  • QSAR Modeling : Comparative molecular field analysis (CoMFA) correlates substituent effects (e.g., naphthothiazole methylation) with activity trends .
    Validation : Cross-check predictions with experimental SAR data from analogs (e.g., EC₅₀ shifts with piperazine substitutions) .

Advanced: What strategies address poor aqueous solubility during in vivo pharmacokinetic studies?

  • Prodrug Design : Introduce phosphate esters at the ethyl carboxylate group, hydrolyzed in vivo to enhance solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) or use cyclodextrin complexes to improve bioavailability .
  • Salt Formation : Screen counterions (e.g., HCl, citrate) to modify crystallinity; mesylate salts of similar piperazine derivatives improved solubility 10-fold .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

  • pH Stability : Degrades rapidly in acidic conditions (pH <3) via sulfonamide hydrolysis; stable in neutral/basic buffers (pH 7–9) for ≥24 hours .
  • Thermal Stability : Melting point ~180–190°C (DSC); decomposition occurs >200°C, releasing SO₂ and CO₂ (TGA) .
  • Light Sensitivity : Naphthothiazole moiety undergoes photodegradation; store in amber vials under inert atmosphere .

Basic: What in vitro models are used to evaluate the compound’s antimicrobial or anti-inflammatory potential?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains; MIC values compared to fluconazole/ampicillin .
  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages; IC₅₀ compared to dexamethasone .
    Advanced Models : 3D co-cultures (e.g., lung organoids) assess tissue penetration and cytokine modulation .

Advanced: How is the structure-activity relationship (SAR) explored for derivatives of this compound?

  • Core Modifications :
    • Piperazine : Replace ethyl carboxylate with acetyl or tert-butyl groups to modulate lipophilicity .
    • Naphthothiazole : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance kinase inhibition .
  • High-Throughput Screening : Libraries of 100–500 analogs synthesized via parallel synthesis; SAR analyzed using PCA (principal component analysis) .

Advanced: What metabolomics approaches identify degradation products or metabolic pathways in hepatic models?

  • Hepatocyte Incubations : Primary human hepatocytes (24h exposure) analyzed via UPLC-QTOF-MS; MetaboLynx software annotates metabolites .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition, guiding DDI (drug-drug interaction) risk profiling .
  • Reactive Metabolite Trapping : Glutathione adducts detected via neutral loss scanning (m/z 129) to identify electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.